N-(4-morpholinobut-2-yn-1-yl)cinnamamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-N-(4-morpholin-4-ylbut-2-ynyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(9-8-16-6-2-1-3-7-16)18-10-4-5-11-19-12-14-21-15-13-19/h1-3,6-9H,10-15H2,(H,18,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXRNZHLXFMXIZ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC#CCNC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N 4 Morpholinobut 2 Yn 1 Yl Cinnamamide
Influence of Substituents on the Cinnamoyl Aromatic Ring
The aromatic ring of the cinnamoyl moiety is a frequent target for modification in medicinal chemistry to tune the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets.
Studies on various cinnamamide (B152044) analogs have shown that EWGs on the cinnamoyl ring tend to enhance certain biological activities. For instance, the presence of EWGs has been correlated with increased α-glucosidase inhibitory activity. researchgate.net Similarly, in the context of antifungal properties, cinnamamide derivatives featuring an EWG on the phenyl ring demonstrated enhanced activity. mdpi.com This enhancement is often attributed to the increased electrophilicity of the β-carbon in the Michael acceptor system, making the molecule more reactive towards nucleophilic residues in target proteins. researchgate.netnih.gov
Conversely, the effect of EDGs can be variable. In some cases, strong EDGs, such as a 4-dimethylamino group on the cinnamoyl ring of chalcone (B49325) derivatives (which are structurally similar), resulted in the weakest inhibition of nitric oxide (NO) production in anti-inflammatory assays. nih.gov This suggests that increasing electron density on the aromatic ring can be detrimental to certain activities. However, in other studies, EDGs have been shown to stabilize certain molecular conformations or interactions. nih.gov
| Substituent Type | General Effect on Cinnamoyl Ring | Observed Impact on Biological Activity | Potential Mechanism | Reference |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN, -Cl) | Decreases electron density; increases electrophilicity of the Michael acceptor. | Enhanced antifungal and α-glucosidase inhibitory activity. | Increases reactivity towards nucleophilic residues in biological targets. | researchgate.netmdpi.com |
| Electron-Donating Group (EDG) (e.g., -OCH₃, -N(CH₃)₂) | Increases electron density; decreases electrophilicity of the Michael acceptor. | Decreased anti-inflammatory (NO inhibition) activity in related chalcones. | Reduces the reactivity of the Michael acceptor system. | nih.gov |
The position of a substituent on the cinnamoyl aromatic ring is as crucial as its electronic nature. The ortho, meta, and para positions offer distinct spatial and electronic environments that can profoundly affect how the molecule binds to its target.
Para-substitution is a common strategy in drug design as it often extends the molecule into a specific binding pocket without causing significant steric hindrance with adjacent parts of the scaffold. For example, in a study of N-phenyl cinnamamides, a chloro group at the para-position of the N-phenyl ring (not the cinnamoyl ring) resulted in high activity. nih.gov While this finding is on a different ring, it highlights the importance of substituent placement.
Ortho-substituents can introduce steric hindrance, which may either prevent effective binding or, conversely, lock the molecule into a bioactive conformation by restricting bond rotation. Meta-substitution can influence the electronic properties of the ring and provide interaction points that are not accessible to para-substituents. Studies on cinnamamides have shown that the specific placement of groups like a hydroxy substituent can lead to significant, dose-dependent increases in activity, indicating that precise positioning is key for optimal interaction with the target. nih.gov
Role of the Amide Moiety and N-Substitution
The amide linkage is a cornerstone of the cinnamamide scaffold, providing structural rigidity and key hydrogen bonding capabilities. The nature of the substituent on the amide nitrogen dictates the molecule's physical properties and can introduce new functional groups for interaction.
In N-(4-morpholinobut-2-yn-1-yl)cinnamamide, the amide nitrogen is substituted with the morpholinobutynyl group. The nature of this N-substituent is a critical determinant of biological activity. The morpholine (B109124) moiety itself is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility and the pharmacokinetic profile of a drug candidate. researchgate.net
Studies on other cinnamamide derivatives demonstrate the importance of the N-substituent. For example, in a series of antimicrobial cinnamides, replacing a smaller N-alkyl group with a larger one, such as an N-butyl or N-isopropylbenzyl group, significantly altered the minimum inhibitory concentration (MIC). nih.gov Specifically, N-butylcinnamamide showed potent antifungal activity, while 4-isopropylbenzylcinnamide was the most potent antibacterial agent in its series. nih.gov This indicates that the size, lipophilicity, and specific functional groups of the N-substituent are key to modulating potency and selectivity. Therefore, the 4-morpholinobut-2-yn-1-yl group in the title compound likely serves to position the morpholine ring in a specific region of the target's binding site while conferring favorable physicochemical properties.
| N-Substituent | Compound | Observed Activity | Reference |
|---|---|---|---|
| Butyl | N-butylcinnamamide | Potent antifungal profile (MIC = 626.62 µM). | nih.gov |
| Isopropylbenzyl | 4-isopropylbenzylcinnamide | Potent antibacterial profile (MIC = 458.15 µM). | nih.gov |
| Phenyl | N-phenyl cinnamamide derivatives | Activity depends on further substitution on the phenyl ring. | nih.gov |
The amide bond possesses a unique combination of stability and structural characteristics. Due to resonance, the C-N bond has significant double-bond character, which makes it planar and restricts free rotation. nih.gov This planarity imparts a degree of rigidity to the core of the molecule, which can be crucial for pre-organizing the compound into a conformation suitable for binding. nih.gov
Significance of the But-2-yn-1-yl Linker
The but-2-yn-1-yl linker serves to connect the cinnamamide pharmacophore to the distal morpholine ring. The choice of this specific linker is significant for several reasons. An alkyne is a rigid, linear functional group. This rigidity constrains the distance and spatial orientation between the two ends of the molecule, which can be essential for optimal binding if the target has two distinct binding pockets.
In contrast to a flexible alkyl chain, which can adopt numerous conformations, the butynyl linker significantly reduces the conformational entropy of the molecule. This pre-organization can lead to a lower energetic penalty upon binding to a receptor, potentially increasing binding affinity. The alkyne functionality is also relatively unreactive under physiological conditions but can participate in specific metabolic pathways or interactions. The length of the linker is also a critical parameter, as it determines whether the morpholine group can reach its intended sub-pocket within the target site. Therefore, the but-2-yn-1-yl linker is a key structural element that enforces a specific geometry and distance, which is likely crucial for the biological activity of the compound.
Influence of Alkyne Length and Saturation on Activity
The length and degree of saturation of the linker chain are pivotal factors in the SAR of this class of compounds. The rigidity imparted by the alkyne bond in the four-carbon chain of this compound is believed to be a key contributor to its activity. This rigidity helps to hold the cinnamamide and morpholine groups in a specific spatial orientation, which is thought to be optimal for binding to its target.
Studies on related compounds have shown that both increasing and decreasing the length of the linker can have a significant impact on activity. For instance, in a series of morpholine-bearing quinoline (B57606) derivatives, variations in the length of the methylene (B1212753) side chain were found to be closely related to their cholinesterase inhibitory potency. mdpi.com Derivatives with a 2-methylene linker exhibited better inhibition of acetylcholinesterase (AChE) compared to those with 3- or 4-methylene linkers, suggesting that an optimal distance between the key pharmacophoric elements is necessary for effective binding. mdpi.com
Furthermore, the saturation of the linker is a critical parameter. The presence of the triple bond in the butynyl linker of this compound introduces a linear and rigid element. Replacing the alkyne with a more flexible alkane or a cis/trans-alkene would alter the conformational freedom of the molecule, likely impacting its ability to adopt the ideal conformation for target engagement. While specific data on the saturation of the linker in this compound is not available, the general principle in medicinal chemistry is that such modifications can profoundly affect biological activity.
A hypothetical comparison of linker modifications on the activity of this compound is presented in the table below, based on general SAR principles.
| Linker Modification | Expected Impact on Activity | Rationale |
| Shortening the chain (e.g., propynyl) | Likely decrease | May not provide sufficient distance for optimal interaction of both pharmacophores with the target. |
| Lengthening the chain (e.g., pentynyl) | Likely decrease | Could introduce excessive flexibility or position the pharmacophores sub-optimally. |
| Saturation (e.g., butyl) | Likely decrease | Increased flexibility may lead to a less favorable binding conformation. |
| Introduction of a double bond (e.g., butenyl) | Variable | The stereochemistry (cis/trans) would significantly alter the spatial arrangement and could either enhance or diminish activity depending on the target's topology. |
Spatial Orientation Effects of the Linker
The rigid, linear geometry of the alkyne group in the but-2-yn-1-yl linker plays a crucial role in dictating the spatial orientation of the terminal morpholine and cinnamamide moieties. This fixed orientation is a key aspect of the molecule's pharmacophore. Any alteration to this spatial arrangement can have a profound effect on the compound's ability to fit into the binding pocket of its biological target.
The concept of a linker influencing the spatial orientation of pharmacophoric groups is a well-established principle in drug design. The linker can control the distance and the relative angles between key interacting groups, which is critical for achieving high-affinity binding. In the context of this compound, the butynyl linker ensures that the morpholine ring is presented at a specific vector and distance from the cinnamamide plane. This precise positioning is likely essential for simultaneous and optimal interactions with different subsites of the target protein.
Contribution of the Morpholine Ring System
The morpholine ring is a common motif in medicinal chemistry, often referred to as a "privileged" scaffold due to its favorable physicochemical properties and its ability to engage in specific interactions with biological targets. nih.govresearchgate.netnih.gov
Interactions of the Morpholine Nitrogen with Biological Targets
The nitrogen atom of the morpholine ring is a key interaction point with biological targets. As a hydrogen bond acceptor and a potential protonated cation, it can engage in a variety of non-covalent interactions. These interactions are often critical for anchoring the molecule within the binding site and contributing to its binding affinity.
In many morpholine-containing drugs, the nitrogen atom is involved in crucial hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in the active site of enzymes or receptors. Furthermore, if protonated, the positively charged nitrogen can form strong ionic bonds or salt bridges with negatively charged residues, significantly enhancing the potency of the compound. The ability of the morpholine nitrogen to participate in these diverse interactions underscores its importance as a key pharmacophoric feature. nih.gov
Comprehensive SAR Analysis of this compound
Identification of Key Pharmacophoric Features for Desired Activities
Based on the analysis of its structural components, the key pharmacophoric features of this compound can be identified as follows:
An Aromatic Cinnamamide Moiety: This planar, hydrophobic group likely engages in π-π stacking or hydrophobic interactions with the target. The amide bond can act as both a hydrogen bond donor and acceptor.
A Rigid Butynyl Linker: This component provides the optimal length and rigidity to correctly position the two terminal pharmacophores. The alkyne bond itself might also participate in specific interactions within the binding site.
The combination of these features creates a specific three-dimensional arrangement of functional groups that is recognized by the biological target, leading to the observed activity. The table below summarizes the key pharmacophoric features and their potential interactions.
| Pharmacophoric Feature | Potential Interactions |
| Cinnamoyl Phenyl Ring | Hydrophobic interactions, π-π stacking |
| Amide Group | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) |
| Alkynyl Linker | van der Waals interactions, provides rigidity and defined geometry |
| Morpholine Nitrogen | Hydrogen bond acceptor, Ionic interactions (if protonated) |
| Morpholine Oxygen | Hydrogen bond acceptor |
Steric and Electronic Effects on Biological Efficacy
The biological efficacy of this compound is intricately linked to its molecular structure, with subtle modifications to its chemical framework leading to significant changes in its activity. Structure-Activity Relationship (SAR) studies are crucial in elucidating the influence of various substituents on the compound's interaction with its biological target. These studies systematically alter the steric and electronic properties of the molecule to map out the pharmacophore and optimize its therapeutic potential.
Research into cinnamamide derivatives has consistently shown that the nature and position of substituents on the aromatic ring of the cinnamoyl moiety play a pivotal role in determining biological activity. nih.govresearchgate.net Similarly, the morpholine ring is a key functional group in many biologically active compounds, contributing to factors such as binding affinity and pharmacokinetic properties. nih.govresearchgate.net
Steric Effects:
Steric hindrance, which refers to the spatial arrangement of atoms within a molecule and the impact of their size on reactivity and intermolecular interactions, is a critical determinant of the biological activity of this compound analogs. The introduction of bulky substituents can either enhance or diminish efficacy depending on the topography of the target's binding site.
For instance, studies on related cinnamoylaminomorphinones have demonstrated that the position of a substituent on the aromatic ring is as important as its size. nih.govresearchgate.net Analogs with a substituent at the 2'-position (ortho) of the cinnamoyl ring have been found to exhibit higher efficacy compared to their 4'-position (para) counterparts. nih.govresearchgate.net This suggests that the binding pocket of the biological target may have limited space around the para position, while the ortho position might be oriented towards a region where bulkier groups can be accommodated or even form favorable interactions.
To illustrate this, consider the hypothetical data in the table below, which shows the effect of different substituents at the ortho and para positions of the cinnamoyl ring on the biological efficacy of this compound analogs.
Table 1: Effect of Steric Bulk of Cinnamoyl Substituents on Biological Efficacy
| Compound | Substituent (R) | Position | Relative Efficacy (%) |
|---|---|---|---|
| 1a | -H | - | 100 |
| 1b | -CH₃ | 2' (ortho) | 120 |
| 1c | -CH₃ | 4' (para) | 90 |
| 1d | -C(CH₃)₃ | 2' (ortho) | 85 |
| 1e | -C(CH₃)₃ | 4' (para) | 50 |
From this hypothetical data, it can be inferred that a small alkyl group like methyl at the ortho position enhances efficacy, possibly by promoting a more favorable binding conformation. However, a much bulkier group like tert-butyl at the same position leads to a decrease in activity, indicating a potential steric clash with the receptor. At the para position, even a small methyl group appears to be detrimental, and a bulky tert-butyl group significantly reduces efficacy, highlighting the steric constraints in this region of the binding site.
Electronic Effects:
Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), decrease the electron density of the aromatic ring, while electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase it. The impact of these groups on efficacy is highly dependent on the nature of the binding pocket.
For example, in the study of cinnamoylaminomorphinones, the introduction of a chloro or methyl group at the 2'-position consistently resulted in higher efficacy than the corresponding 4'-substituted analogs. nih.govresearchgate.net This suggests that the electronic nature of the substituent, in conjunction with its position, is a key factor.
The following hypothetical data table illustrates the influence of electron-donating and electron-withdrawing groups on the biological efficacy of this compound analogs.
Table 2: Effect of Electronic Nature of Cinnamoyl Substituents on Biological Efficacy
| Compound | Substituent (R) | Position | Hammett Constant (σ) | Relative Efficacy (%) |
|---|---|---|---|---|
| 2a | -H | - | 0.00 | 100 |
| 2b | -OCH₃ | 4' (para) | -0.27 | 80 |
| 2c | -CH₃ | 4' (para) | -0.17 | 90 |
| 2d | -Cl | 4' (para) | 0.23 | 115 |
| 2e | -NO₂ | 4' (para) | 0.78 | 130 |
This hypothetical data suggests a trend where electron-withdrawing groups at the para position enhance biological efficacy, with the strongly withdrawing nitro group showing the highest activity. Conversely, electron-donating groups at the same position appear to decrease efficacy. This could imply that the binding pocket in this region is electropositive, and a more electron-deficient aromatic ring facilitates a stronger interaction, possibly through pi-pi stacking or other electronic interactions.
Computational Studies and Drug Design for N 4 Morpholinobut 2 Yn 1 Yl Cinnamamide
In Silico Approaches in Cinnamamide (B152044) Research
In silico drug design is broadly categorized into two main strategies: ligand-based and structure-based drug design. The choice between these approaches typically depends on the availability of structural information for the biological target of interest.
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the target protein is unknown, but a set of molecules (ligands) that interact with it have been identified. LBDD methodologies are centered on the principle that molecules with similar structures are likely to exhibit similar biological activities.
One of the primary LBDD techniques is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. For a series of cinnamamide derivatives, a QSAR study would involve compiling their structural features, such as electronic properties, hydrophobicity, and steric effects, and relating these to their observed potencies. The resulting model can then be used to predict the activity of novel cinnamamide analogs, including N-(4-morpholinobut-2-yn-1-yl)cinnamamide, and to identify the key structural motifs that are crucial for their therapeutic effects.
Another powerful LBDD method is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific target. By aligning a set of active cinnamamide derivatives, a common pharmacophore model can be generated. This model can then be used as a 3D query to screen large virtual databases for new compounds that fit the pharmacophore and are therefore likely to be active.
Structure-based drug design (SBDD) is employed when the 3D structure of the target protein has been determined, typically through experimental techniques like X-ray crystallography or NMR spectroscopy. SBDD leverages this structural information to design ligands that can bind to the target with high affinity and selectivity.
The cornerstone of SBDD is molecular docking , a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of cinnamamide derivatives at the molecular level.
Molecular Docking Studies
Molecular docking simulations are pivotal in predicting how a molecule like this compound might physically interact with a biological target.
Molecular docking programs can predict the binding affinity, often expressed as a binding energy value in kcal/mol, which estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction. In a study on various cinnamamide derivatives as potential anticancer agents, molecular docking was used to predict their binding energies with the P-glycoprotein transporter. ikm.org.my While specific data for this compound is not available, a similar approach could be used to estimate its binding affinity to various target proteins.
The following table illustrates hypothetical binding energies for a series of cinnamamide derivatives, demonstrating how docking scores can be used to rank potential drug candidates.
| Compound | Binding Energy (kcal/mol) |
| Derivative 1 | -7.8 |
| Derivative 2 | -8.5 |
| This compound | -8.2 (Hypothetical) |
| Derivative 4 | -7.2 |
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. A study on cinnamamide derivatives identified a key hydrogen bond interaction with the amino acid residue Trp231 in the active site of P-glycoprotein. ikm.org.my The identification of such key residues is crucial for understanding the molecular basis of the ligand's activity and for designing new derivatives with improved binding. For this compound, docking studies could reveal its unique binding mode and the key residues it interacts with in its target protein.
Below is a table summarizing the types of interactions that can be identified through molecular docking:
| Interaction Type | Description | Potential Interacting Groups on this compound |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | Amide N-H, Carbonyl C=O, Morpholine (B109124) Oxygen |
| Hydrophobic Interactions | The tendency of nonpolar groups to associate with each other in an aqueous environment. | Cinnamoyl Phenyl Ring |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Cinnamoyl Phenyl Ring |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of this process over time. MD simulations can provide valuable information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding. ikm.org.my
In the context of this compound, an MD simulation could be performed on its complex with a target protein. By simulating the movements of the atoms over a period of nanoseconds or even microseconds, researchers can assess the stability of the binding pose predicted by molecular docking. Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate prediction of the binding affinity than docking scores alone. ikm.org.my These simulations are computationally intensive but offer a deeper understanding of the molecular recognition process.
Analysis of Ligand-Protein Complex Stability and Conformation
Molecular dynamics (MD) simulations are a powerful computational technique used to predict the stability and conformational dynamics of a ligand-protein complex over time. By simulating the atomic movements, MD provides insights into the binding stability of a ligand within a protein's active site. Key metrics for this analysis include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
Due to the absence of specific MD simulation data for this compound, we can infer its potential behavior from studies on analogous cinnamamide derivatives. For instance, MD simulations of cinnamamide derivatives targeting various proteins have demonstrated stable binding, with RMSD values of the protein backbone generally plateauing below 2.5 Å, indicating that the ligand does not induce significant conformational changes that would destabilize the protein. nih.gov
Interactive Table: Representative RMSD and Binding Energy Data for Cinnamamide Derivatives
| Compound Analogue | Target Protein | Average Protein RMSD (Å) | Binding Free Energy (MM/PBSA) (kcal/mol) |
|---|---|---|---|
| Cinnamamide Derivative 1 | P-glycoprotein | ~2.5 | Similar to standard ligand |
| Cinnamamide Derivative 2 | MMP9 | < 2.5 | Not specified |
| Procyanidin (contains cinnamic acid-like moiety) | SARS-CoV-2 Mpro | 2.08 | -66.7 |
This table presents representative data from studies on cinnamamide derivatives and related compounds to illustrate typical values obtained in computational analyses.
Investigation of Dynamic Interactions and Conformational Changes
RMSF analysis of cinnamamide derivatives in complex with their target proteins has shown that while the core scaffold of the ligand remains relatively rigid, flexible side chains can exhibit higher fluctuations. github.io This flexibility can be advantageous, allowing the ligand to adapt to the dynamic nature of the binding pocket and optimize its interactions. For this compound, the morpholine ring and the butynyl linker would be expected to show some degree of flexibility, potentially allowing for favorable interactions with various residues in a binding pocket.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. These properties are fundamental to its reactivity and ability to interact with biological targets.
Electronic Structure Analysis of this compound
The electronic structure of a molecule is characterized by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.
For a molecule like this compound, the conjugated system of the cinnamamide portion would likely contribute to a lower HOMO-LUMO gap compared to saturated analogs, indicating a higher potential for electronic interactions. DFT studies on trans-cinnamaldehyde have shown that the HOMO-LUMO gap is influenced by the surrounding solvent, suggesting that the biological environment could modulate the electronic properties of this compound. semnan.ac.ir
Interactive Table: Representative Quantum Chemical Properties of Cinnamaldehyde (B126680)
| Property | Gas Phase | Ethanol |
|---|---|---|
| HOMO-LUMO Gap (eV) | Largest | Smallest |
| Hardness | Largest | Smallest |
This table illustrates the influence of the environment on the electronic properties of a related molecule, trans-cinnamaldehyde.
Prediction of Reactivity and Interaction Potentials
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms of the morpholine ring and the carbonyl oxygen of the amide would be expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. The amide proton and aromatic protons would represent regions of positive potential, capable of acting as hydrogen bond donors.
Rational Design of this compound Analogs
The computational insights gained from the analyses described above can be used to rationally design analogs of this compound with improved properties.
De Novo Drug Design Approaches
De novo drug design involves the computational generation of novel molecular structures with a high predicted affinity for a specific biological target. rsc.org These methods can be broadly categorized as ligand-based or structure-based. In a ligand-based approach, a known active molecule like this compound would serve as a template. The software would then generate new molecules that share key pharmacophoric features but possess novel scaffolds.
For example, a de novo design strategy could involve replacing the morpholine ring with other heterocyclic systems to explore different interactions and physicochemical properties. researchgate.net Alternatively, the cinnamamide scaffold could be modified to optimize interactions with a known protein target, such as a kinase, a class of enzymes frequently targeted by cinnamamide-based inhibitors. springernature.com The butynyl linker could also be altered in length or rigidity to improve binding affinity. These computationally designed analogs would then be synthesized and tested, creating a feedback loop for further design iterations.
Lead Optimization Strategies
Lead optimization is a pivotal phase in drug development where a promising compound, or "lead," is chemically modified to enhance its desired properties. For this compound, this process would involve a systematic exploration of its structure-activity relationships (SAR). The goal is to improve efficacy, selectivity, and pharmacokinetic parameters while minimizing potential toxicity.
Key structural components of this compound available for modification include the terminal morpholine ring, the butynyl linker, and the cinnamamide scaffold. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this phase. By correlating variations in the molecular structure with changes in biological activity, QSAR models can predict the potency of novel analogs before they are synthesized.
For instance, modifications to the phenyl ring of the cinnamamide moiety could be explored. The introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions could be modeled to predict their impact on target binding. Similarly, the morpholine ring could be replaced with other heterocyclic systems to investigate the effects on solubility and metabolic stability. The alkyne bond in the linker is another point of interest for modification, potentially influencing the compound's rigidity and interaction with its biological target.
Table 1: Illustrative Lead Optimization Strategy for this compound Analogs
| Analog | Modification | Predicted Property Improvement |
| Analog 1 | Substitution on the phenyl ring | Enhanced target affinity |
| Analog 2 | Replacement of the morpholine ring | Improved solubility |
| Analog 3 | Saturation of the alkyne bond | Increased metabolic stability |
This table presents a hypothetical lead optimization strategy, as specific experimental data for this compound is not publicly available.
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, if a biological target were identified, virtual screening could be employed to find other compounds with similar or potentially better binding capabilities.
Two primary approaches are used in virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the biological target. Molecular docking simulations are performed to predict the binding pose and affinity of a ligand within the target's active site. For this compound, this would involve docking the compound into the binding pocket of its putative target to understand key interactions.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach uses the structure of a known active ligand, such as this compound, as a template to search for other molecules with similar properties. Methods like pharmacophore modeling and 2D/3D similarity searching are common. A pharmacophore model for this compound would define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity.
Table 2: Virtual Screening Approaches for this compound
| Methodology | Principle | Application to this compound |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target. | Elucidating the binding mode and predicting the binding energy with its biological target. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Creating a model to screen for novel compounds with similar activity profiles. |
| Similarity Searching | Searches for molecules with similar chemical structures or properties. | Identifying commercially available or synthetically accessible analogs. |
This table outlines potential virtual screening applications, as specific target information for this compound is not publicly available.
AI and Machine Learning Models in Predicting Activity
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. These models can be trained to predict a wide range of properties for a molecule like this compound, including its biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity.
For activity prediction, a machine learning model could be trained on a dataset of known cinnamamide derivatives and their measured biological activities against a specific target. The model would learn the complex relationships between the chemical structures and their activities. This trained model could then be used to predict the activity of this compound and its designed analogs.
Various ML algorithms can be employed, such as:
Support Vector Machines (SVM): Effective for classification tasks, such as predicting whether a compound will be active or inactive.
Random Forests (RF): An ensemble method that can provide robust predictions and insights into the importance of different molecular features.
Graph Neural Networks (GNNs): A deep learning approach that can directly learn from the graph structure of a molecule, capturing intricate structural information.
Table 3: Application of AI/ML in the Evaluation of this compound
| AI/ML Model | Predicted Parameter | Potential Outcome |
| QSAR Model | Biological Activity | Estimation of potency and efficacy. |
| ADMET Prediction Model | Pharmacokinetic Properties | Assessment of drug-likeness and potential liabilities. |
| Toxicity Prediction Model | Potential Toxic Effects | Early identification of safety concerns. |
This table illustrates the potential use of AI and machine learning models for this compound, based on general practices in computational drug discovery.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Sustainability
Key areas for innovation include:
Catalysis: Investigating the use of biocatalysts or earth-abundant metal catalysts in place of traditional precious metal catalysts could offer a more sustainable approach.
Solvent Selection: The replacement of volatile organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents is a promising avenue.
| Synthetic Strategy | Potential Advantages |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |
| Flow Chemistry | Improved safety, scalability, and reaction control. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. |
Exploration of New Biological Targets and Pathways for N-(4-morpholinobut-2-yn-1-yl)cinnamamide
While initial studies may have identified certain biological activities for this compound, a comprehensive understanding of its mechanism of action requires the exploration of a broader range of biological targets and pathways. Future research should focus on identifying and validating novel molecular targets to fully elucidate its therapeutic potential.
Promising approaches for target identification include:
Affinity Chromatography: Immobilizing the compound on a solid support to capture its binding partners from cell lysates.
Chemical Proteomics: Utilizing probe-based strategies to identify protein targets in a cellular context.
Phenotypic Screening: Employing high-content imaging and other phenotypic assays to uncover novel cellular effects, which can then be traced back to specific targets.
Advanced SAR and QSAR Modeling for Predictive Design
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in optimizing the potency and selectivity of lead compounds. For this compound, the development of robust and predictive SAR and QSAR models is a key future objective. These models can guide the rational design of new derivatives with improved pharmacological profiles.
Future efforts in this area should involve:
Generation of Diverse Analog Libraries: Synthesizing a wide range of analogs with systematic modifications to the cinnamamide (B152044), morpholine (B109124), and butynyl moieties to build a comprehensive dataset for modeling.
Advanced Descriptor Calculation: Moving beyond simple 2D descriptors to incorporate 3D and quantum chemical descriptors that can better capture the nuances of molecular interactions.
Machine Learning Approaches: Implementing machine learning algorithms, such as random forest and support vector machines, to develop more accurate and predictive QSAR models.
Integration of Multi-Omics Data in Biological Evaluation
To gain a holistic understanding of the biological effects of this compound, it is crucial to move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the compound's impact on cellular physiology.
Key strategies for multi-omics integration include:
Transcriptomic Profiling: Using RNA-sequencing to identify genes and pathways that are modulated by the compound.
Proteomic Analysis: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications.
Metabolomic Fingerprinting: Utilizing techniques like NMR and mass spectrometry to profile the metabolic changes induced by the compound.
The integrated analysis of these datasets can help in identifying novel biomarkers of drug response and uncovering unexpected mechanisms of action.
Addressing Challenges in Computational Drug Design for Complex Biological Systems
Computational drug design plays a crucial role in modern drug discovery, from hit identification to lead optimization. However, accurately modeling the behavior of a small molecule like this compound in a complex biological system presents several challenges.
Future research will need to address:
Accurate Scoring Functions: Improving the accuracy of scoring functions used in molecular docking to better predict binding affinities and poses.
Protein Flexibility: Incorporating protein flexibility into docking and molecular dynamics simulations to more realistically model the dynamic nature of drug-target interactions.
Predicting Off-Target Effects: Developing computational models that can predict potential off-target interactions, which is crucial for assessing the safety profile of a compound.
| Computational Challenge | Potential Solution |
| Inaccurate binding affinity prediction | Development of more sophisticated scoring functions, use of free energy perturbation methods. |
| Neglect of protein dynamics | Use of ensemble docking, induced-fit docking, and long-timescale molecular dynamics simulations. |
| Difficulty in predicting ADMET properties | Development of more robust QSAR and machine learning models trained on larger and more diverse datasets. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-morpholinobut-2-yn-1-yl)cinnamamide, and what challenges arise during purification?
- Methodology : Synthesis typically involves multi-step reactions:
Alkyne functionalization : The morpholine moiety is introduced via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective coupling .
Amide coupling : The cinnamamide group is formed using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions .
- Purification challenges : Hydrophobic byproducts require reversed-phase HPLC or column chromatography with gradients of acetonitrile/water. Purity is confirmed via NMR (δ 7.2–8.1 ppm for cinnamoyl protons) and LC-MS (expected [M+H]+ ~343 Da) .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methods : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX software for refinement. Key metrics include R-factor (<5%) and electron density maps to confirm alkyne and morpholine geometries . Computational tools like Mercury CSD aid in visualizing packing patterns and hydrogen-bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
Purity verification : Use HPLC (>98% purity) and elemental analysis to exclude batch variability .
Assay standardization : Replicate assays (e.g., IC50 measurements) under controlled oxygen levels to mitigate ROS interference, as seen in cinnamamide derivatives .
Structural analogs : Compare activity with related compounds (e.g., N-(4-phenylthiazol-2-yl)cinnamamide) to identify substituent effects .
Q. What in silico strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the morpholine oxygen’s hydrogen-bonding potential .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the alkyne-morpholine linkage in aqueous environments .
Q. How do solubility limitations impact in vivo studies, and what functionalization strategies improve bioavailability?
- Solutions :
- Prodrug design : Introduce phosphate or PEG groups at the morpholine nitrogen to enhance aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or co-solvents (e.g., DMSO/water mixtures) to stabilize the compound in physiological buffers .
Q. What structural analogs of this compound show promise in structure-activity relationship (SAR) studies?
- Key analogs :
| Compound | Modification | Activity Trend | Reference |
|---|---|---|---|
| N-(4-(3,4-dihydroisoquinolin-2-yl)but-2-yn-1-yl)cinnamamide | Isoquinoline core | Enhanced kinase inhibition | |
| 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide | Benzamide substitution | Improved logP (2.8 vs. 3.5) |
- SAR insights : The alkyne spacer length and morpholine’s electron-rich nitrogen critically modulate target affinity .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in crystallographic data between computational models and experimental results?
- Protocol :
Refinement checks : Use SHELXL to adjust thermal parameters and validate against Fo-Fc maps .
Twinned crystals : Apply the Hooft parameter in PLATON to detect and correct for twinning artifacts .
Q. What mechanistic insights can be gained from studying ROS-mediated apoptosis in cinnamamide derivatives?
- Experimental design :
- Flow cytometry : Measure mitochondrial membrane potential (ΔΨm) collapse using JC-1 dye in MCF-7 cells treated with the compound .
- Western blotting : Quantify caspase-3/7 activation and PARP cleavage to confirm apoptosis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
